molecular formula C7H4ClF3O2S B13553271 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride

Cat. No.: B13553271
M. Wt: 244.62 g/mol
InChI Key: BNLCJSDLXZIOFN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonyl chloride moiety. The unique structural features of this compound make it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Difluoromethyl)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-5-chlorobenzene-1-sulfonylchloride
  • 2-(Difluoromethyl)-5-bromobenzene-1-sulfonylchloride
  • 2-(Difluoromethyl)-5-iodobenzene-1-sulfonylchloride

Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride exhibits unique properties due to the presence of the fluorine atom. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications . Additionally, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bond donor ability, which is advantageous in drug design .

Properties

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.62 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(9)1-2-5(6)7(10)11/h1-3,7H

InChI Key

BNLCJSDLXZIOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)F

Origin of Product

United States

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